4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 195387-29-2
VCID: VC21539980
InChI: InChI=1S/C21H18N2O4/c1-23-11-13(10-19(23)20(24)25)22-21(26)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-11,18H,12H2,1H3,(H,22,26)(H,24,25)
SMILES: CN1C=C(C=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C21H18N2O4
Molecular Weight: 362.4 g/mol

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid

CAS No.: 195387-29-2

Cat. No.: VC21539980

Molecular Formula: C21H18N2O4

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid - 195387-29-2

CAS No. 195387-29-2
Molecular Formula C21H18N2O4
Molecular Weight 362.4 g/mol
IUPAC Name 4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-2-carboxylic acid
Standard InChI InChI=1S/C21H18N2O4/c1-23-11-13(10-19(23)20(24)25)22-21(26)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-11,18H,12H2,1H3,(H,22,26)(H,24,25)
Standard InChI Key GHRPKWXGCOWBLD-UHFFFAOYSA-N
SMILES CN1C=C(C=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CN1C=C(C=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Identification and Nomenclature

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid represents a specialized organic compound with unique structural features. It possesses multiple functional groups that contribute to its chemical behavior and applications. The compound is registered with the Chemical Abstracts Service (CAS) number 195387-29-2 . In the scientific literature and commercial contexts, this compound is frequently referred to by several synonyms, including Fmoc-Py-OH, Fmoc-NH(4)-MePyl-(2)-OH, and Fmoc-4-amino-1-methylpyrrole-2-carboxylic acid . These alternative names often reflect specific aspects of the compound's structure or its applications in chemical synthesis.

The systematic IUPAC name provides complete structural information according to standardized chemical nomenclature rules. In database registries like PubChem, the compound's InChIKey identifier is GHRPKWXGCOWBLD-UHFFFAOYSA-N, which serves as a unique digital fingerprint for this specific chemical structure . Additionally, the compound has been assigned the European Community (EC) Number 822-980-6, further facilitating its identification in regulatory and commercial contexts .

Structural Characteristics

The molecular structure of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid incorporates several key structural elements:

  • A central 1-methylpyrrole ring with substitutions at positions 2 and 4

  • A carboxylic acid group (-COOH) at position 2 of the pyrrole ring

  • An amino group at position 4 that is protected by a fluorenylmethoxycarbonyl (Fmoc) group

  • The Fmoc protecting group, which includes a fluorene ring system attached via a methoxycarbonyl linkage

This structural arrangement creates a molecule that has both hydrophobic regions (the fluorene and pyrrole portions) and hydrophilic functional groups (the carboxylic acid and protected amine) . The presence of these diverse structural elements contributes to the compound's utility in organic synthesis, particularly in the preparation of more complex molecules.

Physical and Chemical Properties

The compound exhibits distinctive physical and chemical characteristics that are important for its handling, storage, and application in chemical processes. Understanding these properties is essential for researchers and chemists working with this material.

Physical Properties

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid typically appears as a white powder in its pure form . Its molecular formula is C21H18N2O4, with a calculated molecular weight of 362.385 g/mol . The compound has a melting point of approximately 210°C, at which point it undergoes decomposition rather than a clean transition to the liquid phase .

The table below summarizes the key physical properties of the compound:

PropertyValueSource
Physical appearanceWhite powder
Molecular formulaC21H18N2O4
Molecular weight362.385 g/mol
Melting point~210°C (with decomposition)
CAS Registry Number195387-29-2
European Community (EC) Number822-980-6
InChIKeyGHRPKWXGCOWBLD-UHFFFAOYSA-N

Chemical Properties

The chemical behavior of this compound is largely determined by its functional groups. The carboxylic acid moiety at position 2 of the pyrrole ring contributes acidic properties, enabling the compound to participate in acid-base reactions and form salts with appropriate bases. This functionality also makes it suitable for amide bond formation, which is crucial for its applications in peptide synthesis and the preparation of pyrrole-imidazole polyamides .

The presence of the Fmoc protecting group on the amino function at position 4 of the pyrrole ring is particularly significant. This group serves as a temporary protective barrier for the amino group during multi-step synthetic processes. The Fmoc group is stable under acidic conditions but can be selectively removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF). This orthogonal protection strategy is highly valued in peptide synthesis and other applications requiring selective manipulation of functional groups .

The pyrrole ring itself contributes aromatic character to the molecule, allowing it to participate in various electrophilic aromatic substitution reactions under appropriate conditions. This reactivity profile, combined with the specific functionalization pattern, makes this compound a valuable building block in the synthesis of more complex structures.

Applications in Chemical Research

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid serves as an important building block in several areas of chemical research and development. Its specific structural features make it particularly valuable in certain specialized applications.

Role in Pyrrole-Imidazole Polyamide Synthesis

One of the most significant applications of this compound is in the synthesis of pyrrole-imidazole polyamides. These polyamides represent a class of synthetic molecules designed to interact with specific DNA sequences, potentially offering applications in molecular biology and therapeutic interventions . The compound serves as a key building block in constructing these complex structures, contributing a pyrrole unit with appropriate functionality for incorporation into the polyamide framework.

The related compound Fmoc-PyIm-COOH (4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid), with CAS number 1040393-13-2 and molecular weight 485.5 g/mol, represents a more complex building block that incorporates both pyrrole and imidazole units for polyamide synthesis . This related structure further illustrates the significance of our target compound in constructing these sophisticated molecular architectures.

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